![molecular formula C25H36N4OS B2648917 1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea CAS No. 892465-93-9](/img/structure/B2648917.png)
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
Übersicht
Beschreibung
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea is a highly specialized organic compound with significant applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a cyclohexyl moiety, a thiophenyl group, and a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea generally involves multi-step organic reactions. One typical method starts with the protection of the amine group in piperazine, followed by the alkylation of the thiophenyl ring. The final step involves the coupling of cyclohexyl isocyanate with the protected piperazine intermediate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In industrial settings, the production scale-up requires optimization of reaction conditions, such as temperature, pressure, and catalyst selection to ensure high yield and purity. Large-scale synthesis may use continuous flow reactors to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenyl group, forming sulfoxides or sulfones under strong oxidative conditions.
Reduction: The cyclohexyl and piperazine moieties can be reduced using mild reducing agents to yield partially or fully reduced derivatives.
Substitution: The phenylmethyl group attached to the piperazine ring can participate in electrophilic aromatic substitution, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions Used in These Reactions
Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Sulfoxide, sulfone derivatives.
Reduction Products: Reduced forms of the cyclohexyl and piperazine groups.
Substitution Products: Halogenated or alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea finds application in diverse fields:
Chemistry: It serves as an intermediate for synthesizing more complex organic molecules, and it's used in studying reaction mechanisms.
Biology: Research into its potential as a biochemical probe for understanding enzyme interactions and signaling pathways.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent for certain neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes. The compound's piperazine ring may act as a ligand binding site, while the thiophenyl and cyclohexyl groups contribute to hydrophobic interactions and steric effects. These interactions modulate the activity of the target proteins, leading to the observed biochemical or pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea is unique due to its combination of cyclohexyl, piperazine, and thiophenyl groups, which impart distinctive chemical and biological properties.
List of Similar Compounds
1-Cyclohexyl-3-[1-[4-(phenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
1-Cyclohexyl-3-[1-[4-(benzyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
1-Cyclohexyl-3-[1-[4-(methyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
These similar compounds vary in substituents attached to the piperazine ring or other functional groups, influencing their reactivity and applications.
Eigenschaften
IUPAC Name |
1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4OS/c1-20(26-25(30)27-22-11-6-3-7-12-22)24(23-13-8-18-31-23)29-16-14-28(15-17-29)19-21-9-4-2-5-10-21/h2,4-5,8-10,13,18,20,22,24H,3,6-7,11-12,14-17,19H2,1H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJFLTLRDFVZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
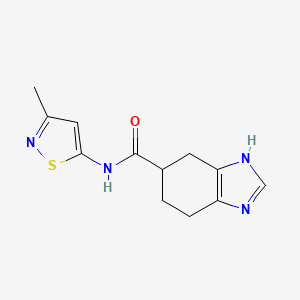
![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)
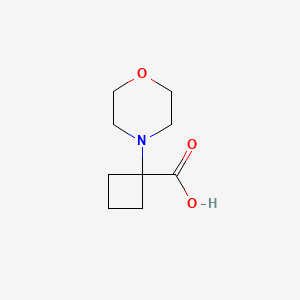
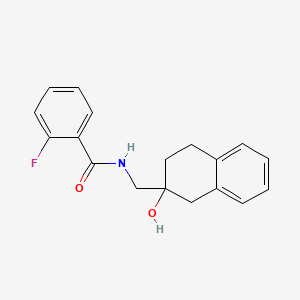
![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)
![(pyridin-2-yl)methyl 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxylate](/img/structure/B2648848.png)
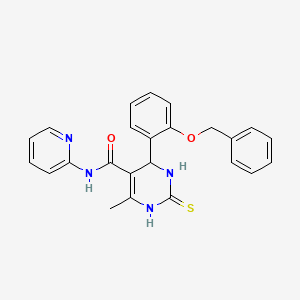
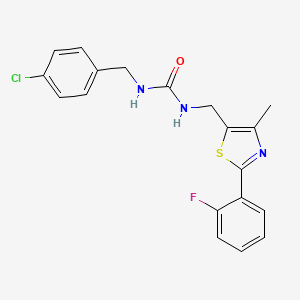
![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2648853.png)
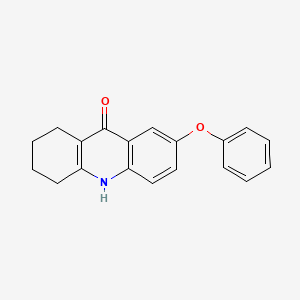
![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
